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Compound of Interest

Compound Name: CC-671

Cat. No.: B606530

Technical Support Center: CC-671

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on identifying and mitigating the off-target effects
of CC-671.

Frequently Asked Questions (FAQSs)

Q1: What are the primary targets of CC-6717

Al: CC-671 is a potent dual inhibitor of Threonine and Tyrosine Kinase (TTK), also known as
Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1][2] Its anti-cancer activity is
primarily attributed to the inhibition of these two kinases.[1]

Q2: What are the known off-target effects of CC-6717

A2: The most well-characterized off-target effect of CC-671 is its interaction with the ATP-
binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein
(BCRP).[1][3] CC-671 acts as a reversal agent for ABCG2-mediated multidrug resistance by
inhibiting its efflux function.[1][3] Additionally, in vitro binding assays in HCT-116 cell lysates
have shown that at a concentration of 3 uM, CC-671 can bind to Calcium/Calmodulin-
Dependent Protein Kinase Kinase 2 (CAMKK?2), Phosphatidylinositol-5-Phosphate 4-Kinase
Type 2 Beta (PIP4K2B, referred to as PIP4K22 in the source), and c-Jun N-terminal Kinase
(INK) with 75% or more cellular binding.[4]
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Q3: How does CC-671 inhibit the ABCG2 transporter?

A3: CC-671 inhibits the drug efflux activity of the ABCG2 transporter, leading to an increased
intracellular concentration of chemotherapeutic drugs that are substrates of ABCG2.[1][3]
Mechanistically, CC-671 stimulates the ATPase activity of ABCG2, which suggests it may act
as a substrate that competitively inhibits the transport of other drugs.[1] Molecular docking
studies indicate a high binding affinity of CC-671 to the drug-binding site within the
transmembrane domain of ABCG2.[1]

Q4: What are the downstream signaling pathways affected by the primary targets of CC-6717
A4:

e TTK (Mpsl): TTK is a key regulator of the spindle assembly checkpoint (SAC), ensuring
proper chromosome segregation during mitosis.[5][6] It is involved in the phosphorylation of
several proteins, including MAD1L1, CDCAS, and KNL1, to activate the SAC in response to
improper microtubule-kinetochore attachments.[7] TTK has also been shown to regulate the
Akt-mTOR signaling pathway, which is crucial for cell proliferation and apoptosis.[8]

o CLK2: CLK2 is a dual-specificity kinase that plays a significant role in the regulation of pre-
MRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[9][10] This
phosphorylation is essential for the proper assembly of the spliceosome and the selection of
splice sites.[9] Dysregulation of CLK2-mediated splicing can affect the expression of
numerous genes and has been implicated in cancer progression.[11] CLK2 has also been
suggested to be involved in the Hippo and Notch signaling pathways.[11][12]

Q5: What experimental approaches can be used to identify potential off-target effects of CC-
6717

A5: A multi-pronged approach is recommended:

» Kinase Profiling: Techniques like the KINOMEscan® assay can be used to screen CC-671
against a large panel of kinases to identify potential off-target interactions in a competitive
binding assay format.[13][14]

o Cellular Thermal Shift Assay (CETSA): This method allows for the assessment of target
engagement in intact cells by measuring the thermal stabilization of proteins upon ligand
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binding.[15] It can be used to confirm both on-target and potential off-target binding in a
cellular context.

o Proteomics: Mass spectrometry-based proteomic analyses of cells treated with CC-671 can
provide a global view of changes in protein expression and post-translational modifications,
offering insights into affected pathways and potential off-target-driven cellular responses.[12]
[16][17]

Quantitative Data Summary

Table 1: In Vitro Potency of CC-671

Target IC50 (pM)
TTK 0.005
CLK2 0.006

Data from MedchemExpress[4]

Table 2: Potential Off-Target Kinases of CC-671 Identified in HCT-116 Cell Lysates

Potential Off-Target Cellular Binding at 3 pM
CAMKK2 > 75%
PIP4K2B (PIP4K22) = 75%
JNK > 75%

Data from MedchemExpress based on a cellular

binding assay.[4]

Experimental Protocols
In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of CC-671 against a
purified kinase.
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Materials:

Purified recombinant kinase

» Kinase-specific substrate (peptide or protein)

e CC-671 stock solution (in DMSO)

» Kinase reaction buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
e ATP solution

o [y-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based
assay)

o 96-well plates
e Phosphocellulose paper and wash buffer (for radiometric assay)
» Plate reader (scintillation counter or luminometer)

Procedure:

Prepare serial dilutions of CC-671 in kinase reaction buffer. Include a DMSO-only control.
e In a 96-well plate, add the kinase and its specific substrate to each well.

e Add the serially diluted CC-671 or DMSO control to the respective wells and incubate for a
predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

« Initiate the kinase reaction by adding a mixture of ATP and [y-32P]ATP (or cold ATP for ADP-
Glo™ assay) to each well.

 Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction
is in the linear range.

» Stop the reaction. For a radiometric assay, this can be done by adding phosphoric acid. For
the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™
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reagent.

o For Radiometric Assay: a. Spot a portion of the reaction mixture onto phosphocellulose
paper. b. Wash the paper multiple times with phosphoric acid wash buffer to remove
unincorporated [y-32P]ATP. c. Measure the incorporated radioactivity using a scintillation
counter.

o For ADP-Glo™ Assay: a. Follow the manufacturer's protocol to add the kinase detection
reagent. b. Measure the luminescence using a plate reader.

o Calculate the percentage of kinase inhibition for each CC-671 concentration relative to the
DMSO control.

» Plot the percentage of inhibition against the logarithm of the CC-671 concentration and
determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing the target engagement of CC-671 in
intact cells.

Materials:

o Cultured cells of interest

e CC-671 stock solution (in DMSO)

 Cell culture medium

e Phosphate-buffered saline (PBS) with protease inhibitors

e PCR tubes or 96-well PCR plate

e Thermal cycler

o Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

o Centrifuge
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SDS-PAGE and Western blotting reagents

Primary antibody against the protein of interest

Secondary antibody (HRP-conjugated)

Chemiluminescence substrate and imaging system
Procedure:
e Seed cells and grow to an appropriate confluency.

o Treat the cells with the desired concentration of CC-671 or DMSO (vehicle control) in cell
culture medium for a specified time (e.g., 1-2 hours) at 37°C.

o Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
 Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

e Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.qg.,
3 minutes). A typical temperature gradient would be from 37°C to 70°C.

e Cool the samples to room temperature.

e Lyse the cells using a suitable method (e.g., three cycles of freeze-thaw in liquid nitrogen
and a 25°C water bath).

o Separate the soluble fraction from the precipitated proteins by centrifugation at high speed
(e.g., 20,000 x g) for 20 minutes at 4°C.

o Carefully collect the supernatant (soluble fraction).
e Analyze the amount of the target protein in the soluble fraction by Western blotting.

o Quantify the band intensities and plot the percentage of soluble protein against the
temperature for both the CC-671-treated and DMSO-treated samples.
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» Ashift in the melting curve to a higher temperature in the CC-671-treated sample indicates

thermal stabilization and thus, target engagement.

Troubleshooting Guides

Troubleshooting In Vitro Kinase Assays

Issue

Possible Cause(s)

Suggested Solution(s)

High background signal

- Non-specific binding of [y-
32P]ATP to the substrate or
plate. - Autophosphorylation of

the kinase.

- Increase the number of
washes for the
phosphocellulose paper. -
Include a control reaction
without the substrate to
measure autophosphorylation.
- Optimize the substrate

concentration.

Low signal or no activity

- Inactive kinase or substrate. -
Suboptimal reaction conditions
(pH, MgClz, ATP

concentration). - Incorrect

incubation time or temperature.

- Use a new batch of kinase
and substrate. - Perform a
buffer optimization experiment.
- Ensure the ATP concentration
is near the Km for the kinase. -
Optimize the reaction time and

temperature.

Poor IC50 curve fit

- Inaccurate serial dilutions of
CC-671. - CC-671 precipitation
at high concentrations. - Assay

variability.

- Prepare fresh dilutions for
each experiment. - Check the
solubility of CC-671 in the
assay buffer. - Increase the

number of replicates.

Troubleshooting Cellular Thermal Shift Assays (CETSA)
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Issue

Possible Cause(s)

Suggested Solution(s)

No clear melting curve

- The protein is very stable or
unstable. - The antibody has

poor specificity or sensitivity.

- Extend the temperature
range. - Validate the antibody
with positive and negative
controls. - Increase the amount
of protein loaded for Western

blotting.

No thermal shift observed with
CC-671

- CC-671 does not bind to the
target in the cellular
environment. - Insufficient
concentration or incubation
time of CC-671. - The binding
of CC-671 does not
significantly alter the thermal

stability of the protein.

- Confirm target engagement
with an orthogonal method. -
Perform a dose-response and
time-course experiment for
CC-671 treatment. - This can

be a valid negative result.

High variability between

- Inconsistent cell numbers. -

Incomplete cell lysis. -

- Ensure accurate cell counting
for each sample. - Optimize
the cell lysis protocol. - Use a

thermal cycler with good

replicates Inconsistent heating or sample ] i
, temperature uniformity. - Be
processing. _ _ T
consistent with all pipetting
and centrifugation steps.
Visualizations
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Caption: TTK (Mps1) signaling pathway and its inhibition by CC-671.
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Caption: CLK2 signaling in pre-mRNA splicing and its inhibition by CC-671.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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